(Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 379.2 g/mol. This compound is recognized for its potential applications in various fields of scientific research, particularly in medicinal chemistry due to its structural characteristics that suggest biological activity. The compound is classified under the category of benzofuran derivatives, which are known for their diverse pharmacological properties.
The synthesis of (Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several steps:
Technical details regarding specific reagents and conditions can vary depending on the laboratory protocols employed.
The molecular structure of (Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be represented using various chemical notation systems:
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2
YZNCKVRYQFNLKQ-APSNUPSMSA-N
These notations provide insight into the compound's connectivity and spatial arrangement, which are crucial for understanding its reactivity and interaction with biological targets.
The compound's reactivity can be attributed to its functional groups, particularly the ester and carbonyl moieties. Potential chemical reactions include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
Factors influencing its action may include environmental conditions such as pH and solvent nature.
Key physical and chemical properties of (Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 379.2 g/mol |
Purity | ≥95% |
Appearance | Typically as a solid |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding how the compound behaves in various experimental conditions and potential applications in research .
The primary applications of (Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate lie within scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4